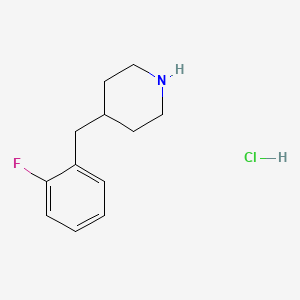

4-(2-Fluorobenzyl)piperidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[(2-fluorophenyl)methyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN.ClH/c13-12-4-2-1-3-11(12)9-10-5-7-14-8-6-10;/h1-4,10,14H,5-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXFXMIWBLWWLLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=CC=CC=C2F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193357-26-5 | |

| Record name | Piperidine, 4-[(2-fluorophenyl)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=193357-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(2-Fluorobenzyl)piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(2-Fluorobenzyl)piperidine hydrochloride, a key building block in modern medicinal chemistry. We will delve into its fundamental physicochemical properties, explore its strategic application in drug design, and provide practical insights into its synthesis, analysis, and handling. This document is intended to serve as a practical resource for professionals engaged in pharmaceutical research and development.

Core Molecular Profile

This compound is a substituted piperidine derivative that has garnered significant interest in the synthesis of novel therapeutic agents. The presence of a fluorinated benzyl group attached to the piperidine core imparts unique properties that are highly valuable in modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Physicochemical Characteristics

A precise understanding of the molecule's fundamental properties is the cornerstone of its effective application. The key identifiers and characteristics are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₇ClFN | [1][2] |

| Molecular Weight | 229.72 g/mol | [1][3] |

| CAS Number | 193357-21-0 | [1][3] |

| Appearance | White Solid | [3] |

| Purity | Typically ≥97% | [1][3] |

| InChI Key | XZRQMBCQGGXDKQ-UHFFFAOYSA-N | [2] |

It is crucial to distinguish this compound from its isomers, such as 4-(4-fluorobenzyl)piperidine hydrochloride (CAS: 193357-52-7), and other related fluorinated analogues like 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride (CAS: 614731-34-9), as their biological activities and synthetic utilities can differ significantly[4][5]. The hydrochloride salt form enhances the compound's aqueous solubility and stability, facilitating its use in various experimental settings[5].

Strategic Importance in Medicinal Chemistry

The piperidine ring is a highly privileged scaffold in drug discovery, present in a vast number of clinically approved drugs targeting a wide array of diseases, particularly those affecting the central nervous system (CNS)[6][7]. The incorporation of a 2-fluorobenzyl moiety into this scaffold offers several strategic advantages.

The Role of Fluorine in Drug Design

The introduction of a fluorine atom at the ortho position of the benzyl ring is a deliberate design choice aimed at modulating several key molecular properties:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block a potential site of metabolism, thereby increasing the drug's half-life and bioavailability.

-

Lipophilicity and Permeability: Fluorine substitution increases the lipophilicity of the molecule, which can enhance its ability to cross biological membranes, including the blood-brain barrier. This is a critical consideration for CNS-acting drugs.

-

Target Binding: The high electronegativity of fluorine can alter the electronic distribution of the aromatic ring, influencing p-p stacking, hydrogen bonding, and other non-covalent interactions within the target protein's binding pocket. This can lead to improved potency and selectivity[8].

Applications as a Synthetic Intermediate

This compound serves as a crucial reactant in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents[9][10]. Its piperidine nitrogen can be readily functionalized, and the fluorobenzyl group provides a core structure for building out structure-activity relationships (SAR). It is a valuable starting material for creating libraries of compounds for screening against various biological targets. For instance, piperidine derivatives are foundational to the development of analgesics, antipsychotics, and anti-inflammatory agents[6][11].

Synthesis and Characterization Workflow

The reliable synthesis and rigorous characterization of this compound are paramount for its use in research and development. The following sections outline a general synthetic approach and the necessary analytical validation.

General Synthetic Pathway

A common route to synthesize substituted piperidines involves the reductive amination of a corresponding ketone or the alkylation of piperidine itself. The diagram below illustrates a conceptual workflow for the synthesis of 4-(2-Fluorobenzyl)piperidine and its subsequent conversion to the hydrochloride salt.

Experimental Protocol: Quality Control & Characterization

To ensure the identity, purity, and quality of this compound, a series of analytical tests must be performed. This self-validating system confirms the integrity of the material for subsequent applications.

Objective: To confirm the identity and assess the purity of a synthesized batch of this compound.

Materials:

-

Synthesized this compound

-

Deuterated solvents (e.g., DMSO-d₆, D₂O) for NMR

-

HPLC-grade acetonitrile and water

-

Formic acid (for mobile phase)

-

Melting point apparatus

Step-by-Step Methodology:

-

Visual Inspection:

-

Observe the physical appearance of the sample. It should be a white to off-white solid, consistent with literature descriptions[3].

-

-

Melting Point Determination:

-

Measure the melting point of the sample using a calibrated apparatus.

-

Causality: A sharp melting point range close to the literature value indicates high purity. Impurities typically depress and broaden the melting point range.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small amount of the sample in a suitable deuterated solvent.

-

Acquire ¹H NMR and ¹³C NMR spectra.

-

Analysis: The proton NMR should show characteristic peaks for the piperidine ring protons, the benzylic CH₂ group, and the aromatic protons of the fluorobenzyl group. The integration of these peaks should correspond to the number of protons in the structure. The fluorine atom will cause characteristic splitting patterns in adjacent proton and carbon signals.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Prepare a standard solution of the sample at a known concentration (e.g., 1 mg/mL).

-

Use a suitable C18 reverse-phase column.

-

Employ a gradient elution method with a mobile phase consisting of water and acetonitrile with 0.1% formic acid.

-

Monitor the elution using a UV detector at an appropriate wavelength (e.g., 254 nm).

-

Analysis: The purity is determined by the area percentage of the main peak. A purity level of >97% is typically required for drug discovery applications[1][10].

-

-

Mass Spectrometry (MS):

-

Infuse a dilute solution of the sample into an electrospray ionization (ESI) mass spectrometer.

-

Acquire the mass spectrum in positive ion mode.

-

Analysis: Look for the molecular ion peak corresponding to the free base [M+H]⁺ at m/z 194.26, which confirms the molecular weight of the cationic species[12].

-

Safety, Handling, and Storage

Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.

Hazard Identification

Based on safety data for analogous compounds, this compound should be handled as a hazardous substance.

-

Health Hazards: Causes skin irritation and serious eye irritation. May cause respiratory irritation[13][14][15].

-

Precautionary Statements: Avoid breathing dust. Wash hands and exposed skin thoroughly after handling. Wear protective gloves, eye protection, and face protection[14][15][16].

Recommended Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place[16].

-

For long-term stability, refrigeration is often recommended[14].

Conclusion

This compound is more than just a chemical entity; it is a strategic tool for the medicinal chemist. Its well-defined molecular weight of 229.72 g/mol and unique structural features, particularly the ortho-fluorine substitution, provide a powerful starting point for the design and synthesis of next-generation therapeutics. A thorough understanding of its properties, coupled with rigorous analytical validation and safe handling practices, is essential for unlocking its full potential in the complex landscape of drug discovery.

References

-

Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. ResearchGate. [Link]

- Google Patents. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.

-

ChemSynthesis. 4-(2-fluorobenzyl)piperidine. [Link]

-

Priya, A., et al. Fluorine in drug discovery: Role, design and case studies. [Link]

-

Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. ResearchGate. [Link]

-

Gornicka, A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

Sources

- 1. This compound, 97% | Fisher Scientific [fishersci.ca]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. H63849.03 [thermofisher.com]

- 4. chemscene.com [chemscene.com]

- 5. CAS 193357-52-7: 4-(4-FLUOROBENZYL)PIPERIDINE HYDROCHLORIDE [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pharmacyjournal.org [pharmacyjournal.org]

- 9. 4-(4-Fluorobenzyl)piperidine hydrochloride, 97% | Fisher Scientific [fishersci.ca]

- 10. H63860.03 [thermofisher.com]

- 11. chemimpex.com [chemimpex.com]

- 12. chemsynthesis.com [chemsynthesis.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. fishersci.com [fishersci.com]

- 15. echemi.com [echemi.com]

- 16. chemicalbook.com [chemicalbook.com]

4-(2-Fluorobenzyl)piperidine hydrochloride chemical properties

An In-Depth Technical Guide to 4-(2-Fluorobenzyl)piperidine Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

This compound is a heterocyclic organic compound of significant interest to the pharmaceutical and agrochemical research sectors. As a functionalized building block, it combines the structurally important piperidine scaffold with a strategically fluorinated benzyl moiety. The piperidine ring is a ubiquitous feature in a vast array of clinically successful drugs, valued for its ability to confer favorable pharmacokinetic properties and engage in crucial molecular interactions.[1][2] The introduction of a fluorine atom on the benzyl ring is a deliberate design choice aimed at modulating metabolic stability, lipophilicity, and binding affinity.[3]

This technical guide provides a comprehensive overview of the core chemical properties, plausible synthetic routes, analytical methodologies, and key applications of this compound for researchers, medicinal chemists, and drug development professionals. The narrative emphasizes the rationale behind its molecular design and its practical utility in the synthesis of novel therapeutic agents.

Core Chemical and Physical Properties

This compound is typically supplied as a white to off-white solid, a characteristic of its salt form which enhances stability and handling compared to the free base.[4] Its hydrochloride nature also generally improves aqueous solubility, a desirable trait for laboratory and early-stage formulation work.[5]

| Property | Value | Source(s) |

| CAS Number | 193357-21-0 | [4][6] |

| Molecular Formula | C₁₂H₁₇ClFN | [4][7] |

| Molecular Weight | 229.72 g/mol | [4][7] |

| Appearance | White Solid | [4] |

| Purity | Typically ≥97% (via HPLC) | [4][8] |

| Synonyms | 4-(2-Fluoro-benzyl)-piperidine hydrochloride | [7] |

Structural Elucidation and Spectral Analysis

While comprehensive, peer-reviewed spectral data for this specific isomer is not broadly published, its structure allows for a robust predictive analysis based on fundamental principles and data from analogous compounds.[9][10][11]

Caption: Chemical structure of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show distinct regions. The aromatic protons on the fluorobenzyl ring will appear in the downfield region (approx. 7.0-7.5 ppm), with their splitting patterns influenced by the fluorine atom. The benzylic protons (CH₂) will likely present as a doublet around 2.6-2.8 ppm. The piperidine ring protons will be in the aliphatic region (approx. 1.5-3.5 ppm), with the protons adjacent to the nitrogen appearing most downfield. The N-H proton of the hydrochloride salt will be a broad signal, its chemical shift sensitive to solvent and concentration.

-

¹³C NMR: The carbon spectrum will show four distinct signals for the aromatic carbons of the fluorophenyl group, with the carbon directly bonded to fluorine exhibiting a large one-bond C-F coupling constant. The benzylic carbon (CH₂) would appear around 40-45 ppm. The three unique carbons of the piperidine ring are expected in the 25-50 ppm range.

-

¹⁹F NMR: The fluorine NMR spectrum provides a simple and direct confirmation of the fluorine's presence. It is expected to show a single resonance for the fluorine atom on the aromatic ring.

-

Mass Spectrometry (MS): The mass spectrum of the free base (C₁₂H₁₆FN) would show a molecular ion peak (M+) at m/z 193.13.

Synthesis and Reactivity

Plausible Synthetic Pathway

While multiple synthetic routes are conceivable, a common and logical approach for constructing 4-substituted piperidines involves a multi-step sequence starting from a commercially available piperidine derivative, such as 4-piperidone. The causality behind this choice lies in using the ketone functionality as a handle for introducing the desired benzyl group.

Caption: A plausible synthetic workflow for this compound.

Experimental Rationale:

-

N-Protection: The piperidine nitrogen is first protected (e.g., as a Boc-carbamate) to prevent it from interfering with the subsequent organometallic reaction.

-

Grignard Reaction: The protected piperidone is reacted with a Grignard reagent formed from 2-fluorobromobenzene. This nucleophilic addition to the carbonyl group forms a tertiary alcohol.

-

Dehydration: The alcohol is eliminated under acidic conditions to form an endocyclic double bond, yielding a tetrahydropyridine intermediate.

-

Reduction: The double bond is reduced via catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst). This step is crucial for establishing the final saturated piperidine ring.

-

Deprotection/Salt Formation: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid). Using hydrochloric acid in the final step directly yields the desired hydrochloride salt.

Chemical Reactivity

The reactivity of the molecule is dictated by its three main components:

-

Piperidine Nitrogen: In its free base form (after neutralization), the secondary amine is nucleophilic and can participate in reactions such as N-alkylation, N-acylation, and reductive amination to build more complex structures.

-

Fluorophenyl Ring: The aromatic ring can undergo electrophilic aromatic substitution. The fluorine atom is an ortho-, para-directing group, though it is deactivating overall.

-

Benzylic Position: The C-H bonds at the benzylic position are susceptible to oxidation under harsh conditions.

Applications in Drug Discovery

The primary value of this compound is as a versatile intermediate in the synthesis of novel bioactive molecules.[8][12]

Caption: Use of the title compound as a building block in a lead optimization workflow.

-

Scaffold for Lead Optimization: Medicinal chemists use this compound as a starting point. By reacting the piperidine nitrogen, they can rapidly generate a library of analogs with different functional groups. This process is central to Structure-Activity Relationship (SAR) studies, which aim to optimize a compound's potency, selectivity, and pharmacokinetic profile.[12]

-

CNS-Active Agents: The piperidine scaffold is prevalent in drugs targeting the Central Nervous System (CNS).[2] The lipophilicity imparted by the fluorobenzyl group can aid in crossing the blood-brain barrier. Therefore, this intermediate is highly relevant for synthesizing novel candidates for neurological and psychiatric disorders.[12]

-

Metabolic Blocking: The fluorine atom can serve as a "metabolic shield." A common route of drug metabolism is the oxidation of an aromatic ring. Placing a strong C-F bond at a susceptible position can block this metabolic pathway, potentially increasing the drug's half-life and oral bioavailability.[3]

Analytical Methodologies

Ensuring the purity and identity of a chemical intermediate is critical. Standard analytical techniques are employed for the quality control of this compound.

| Method | Purpose | Typical Protocol/Parameters |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | Column: C18 reverse-phaseMobile Phase: Gradient of Acetonitrile and Water (with 0.1% TFA or Formic Acid)Detection: UV at 254 nmExpected Result: A major peak corresponding to the product, with purity typically >97%.[8] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Identity confirmation and structural verification | As described in Section 1.1. Provides a detailed fingerprint of the molecular structure. |

| Mass Spectrometry (MS) | Molecular weight confirmation | Electrospray ionization (ESI) is typically used to confirm the mass of the molecular ion. |

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The following information is synthesized from typical Safety Data Sheets (SDS).[13][14][15]

| Hazard Category | GHS Information |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Recommended Protocols

-

Handling: Always handle in a well-ventilated area, preferably within a chemical fume hood.[13] Avoid generating dust.[13] Use personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[15]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13][14] Keep away from incompatible materials such as strong oxidizing agents.

-

Spill Response: In case of a spill, evacuate the area. Avoid inhaling dust. Collect the spilled material using a method that does not generate dust (e.g., wet wipe or HEPA-filtered vacuum) and place it in a suitable container for disposal.

Conclusion

This compound stands as a valuable and strategically designed chemical intermediate. It merges the proven "privileged" piperidine scaffold with the pharmacokinetic and metabolic advantages offered by fluorination. For researchers in drug discovery, it represents a key starting material for the efficient synthesis and exploration of novel chemical entities, particularly in the development of CNS-active agents and other therapeutics where metabolic stability is a critical parameter. A thorough understanding of its chemical properties, reactivity, and handling requirements is fundamental to leveraging its full potential in advancing medicinal chemistry programs.

References

-

Kourist, R., et al. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. Available from: [Link]

- Google Patents. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.

-

ChemSynthesis. 4-(2-fluorobenzyl)piperidine. Available from: [Link]

-

Priya A, et al. Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. Available from: [Link]

-

MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available from: [Link]

-

Chemsrc. CAS#:92822-03-2 | 4-(4-Fluoro-benzyl)-piperidine hydrochloride. Available from: [Link]

-

ResearchGate. (PDF) Piperidine nucleus in the field of drug discovery. Available from: [Link]

-

PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Available from: [Link]

-

SpectraBase. N-(4-Chlorophenyl)-1-(3-fluorobenzyl)piperidin-4-amine - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. This compound, 97% 1 g | Request for Quote [thermofisher.com]

- 5. CAS 193357-52-7: 4-(4-FLUOROBENZYL)PIPERIDINE HYDROCHLORIDE [cymitquimica.com]

- 6. This compound, 97% | Fisher Scientific [fishersci.ca]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. H63860.03 [thermofisher.com]

- 9. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines [mdpi.com]

- 11. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 12. chemimpex.com [chemimpex.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

- 15. static.cymitquimica.com [static.cymitquimica.com]

4-(2-Fluorobenzyl)piperidine hydrochloride biological activity

An In-depth Technical Guide to the Biological Activity of 4-(2-Fluorobenzyl)piperidine Hydrochloride

Foreword: A Molecule of Interest in Modern Neuropharmacology

In the landscape of contemporary medicinal chemistry, the piperidine scaffold remains a cornerstone of drug design, celebrated for its metabolic stability and its presence in a multitude of clinically approved therapeutics targeting the central nervous system (CNS).[1] The strategic introduction of a fluorine atom can significantly enhance a molecule's pharmacological profile, improving metabolic resistance, bioavailability, and target interaction.[2] It is at this intersection of established scaffold and strategic halogenation that we find this compound, a compound of considerable interest for researchers and drug development professionals. This guide provides a deep dive into the known and inferred biological activity of this molecule, focusing on its primary molecular target, the methodologies to characterize its function, and its potential therapeutic applications.

Part 1: Chemical Identity and Structural Rationale

4-(2-Fluorobenzyl)piperidine is a derivative of piperidine featuring a benzyl group at the 4-position, which itself is substituted with a fluorine atom at the ortho (2-position) of the phenyl ring. It is typically supplied as a hydrochloride salt to improve solubility and stability.

-

Chemical Name: this compound[3]

-

CAS Number: 193357-21-0[3]

-

Molecular Formula: C₁₂H₁₇ClFN[3]

-

Molecular Weight: 229.72 g/mol [3]

The rationale for its design is rooted in established principles. The 4-benzylpiperidine core is a well-known pharmacophore for sigma (σ) receptors.[4] The ortho-fluoro substitution is a critical modification. Unlike the more common para-substitution, an ortho-halogen can impose specific conformational constraints on the benzyl ring's rotation and alter the electronic properties in a distinct manner, potentially leading to unique affinity and selectivity profiles at its biological targets.

Part 2: The Primary Molecular Target: The Sigma (σ) Receptor System

The biological activity of fluorobenzylpiperidine derivatives is predominantly mediated through their interaction with sigma (σ) receptors. Initially misclassified as opioid receptors, they are now understood to be a unique class of intracellular proteins.[5]

There are two primary subtypes:

-

Sigma-1 Receptor (σ₁R): A 223-amino acid, 25.3 kDa transmembrane protein that acts as a unique ligand-operated molecular chaperone.[6] It is primarily located at the endoplasmic reticulum (ER) membrane, particularly at an interface with the mitochondria known as the mitochondria-associated ER membrane (MAM).[7] This strategic location allows σ₁R to modulate a vast array of cellular functions, including calcium signaling, ion channel activity, oxidative stress, and protein folding. Its involvement in numerous CNS disorders—such as Alzheimer's disease, Parkinson's disease, schizophrenia, pain, and depression—makes it a highly attractive therapeutic target.[7][8]

-

Sigma-2 Receptor (σ₂R): Now identified as TMEM97, this receptor is also involved in cholesterol homeostasis and cell growth regulation.[7] It is often overexpressed in proliferating cancer cells, making it a target for oncology.[9]

Given the extensive literature on related compounds, this compound is hypothesized to be a high-affinity ligand for the σ₁ receptor.

Part 3: Characterizing Biological Activity: Affinity, Selectivity, and Function

The pharmacological profile of a ligand is defined by three key parameters: affinity, selectivity, and functional activity.

-

Affinity (Kᵢ): This is the measure of how tightly a ligand binds to its receptor. It is expressed as the inhibition constant (Kᵢ), with lower values indicating higher affinity. Based on data from structurally related compounds, such as N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide which has a Kᵢ of 3.4 nM for sigma receptors, it is anticipated that this compound would also exhibit low nanomolar affinity.[10]

-

Selectivity: This refers to a ligand's preference for one receptor subtype over others. High selectivity for σ₁R over σ₂R, as well as over other CNS targets (e.g., dopamine, serotonin, or adrenergic receptors), is a critical attribute for a therapeutic agent to minimize off-target side effects.

-

Functional Activity (Agonist vs. Antagonist): A ligand can either activate the receptor (agonist) or block its activation by endogenous ligands (antagonist). Determining the functional activity of a σ₁R ligand is complex as the receptor lacks a direct enzymatic or ion channel activity. Function is therefore often inferred from cellular and in vivo assays. For instance, σ₁R antagonists have been shown to potentiate opioid analgesia in animal models, whereas agonists tend to diminish it.[7][8]

Quantitative Data from Structurally Related Ligands

To provide context, the following table summarizes binding affinity data for representative sigma receptor ligands. This data helps to frame the expected potency of this compound.

| Compound | Target | Affinity (Kᵢ) | Selectivity (σ₂/σ₁) | Source |

| N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide | Sigma Receptors | 3.4 nM | 120 | [10] |

| N-(Benzofuran-2-ylmethyl)-N'-(4'-(2''-fluoroethoxy)benzyl)piperazine | σ₁ Receptor | 2.6 nM | 187 | [11] |

| Haloperidol | σ₁ & D₂ Receptors | ~2.8 nM | Low | [7][8] |

| (+)-Pentazocine | σ₁ Receptor | High (agonist) | High | [6][12] |

| 1a (4-Methyl-1-[2-(4-chlorophenoxy)ethyl]piperidine) | σ₁ Receptor | 0.34 - 1.18 nM | High | [13] |

Part 4: Methodologies for Biological Characterization

A rigorous evaluation of this compound requires a combination of in vitro and in vivo experimental protocols.

In Vitro Protocol 1: Determination of σ₁ Receptor Binding Affinity

This protocol describes a competitive radioligand binding assay to determine the Kᵢ value of the test compound at the σ₁ receptor. The principle relies on the competition between the unlabeled test compound and a radiolabeled ligand for binding to the receptor.

Objective: To quantify the binding affinity (Kᵢ) of this compound for the σ₁ receptor.

Materials:

-

Tissue Source: Guinea pig liver membrane homogenate (a rich source of σ₁ receptors).[6][12]

-

Radioligand: [³H]-(+)-Pentazocine, a selective σ₁R agonist.[12]

-

Non-specific Agent: Haloperidol (10 µM) or unlabeled (+)-Pentazocine (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Test Compound: this compound, serially diluted.

-

Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize fresh or frozen guinea pig liver in ice-cold buffer. Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer to a final protein concentration of ~200-300 µ g/assay tube.

-

Assay Setup: In triplicate, prepare assay tubes containing:

-

Total Binding: Assay buffer, membrane homogenate, and [³H]-(+)-pentazocine (at a concentration near its Kᴅ, typically 1-2 nM).

-

Non-specific Binding: Assay buffer, membrane homogenate, [³H]-(+)-pentazocine, and a high concentration of a non-specific agent (e.g., 10 µM haloperidol).

-

Competition Binding: Assay buffer, membrane homogenate, [³H]-(+)-pentazocine, and varying concentrations of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

-

-

Incubation: Incubate all tubes at 37°C for 150 minutes to allow binding to reach equilibrium.

-

Termination & Harvesting: Terminate the reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound. Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).

-

Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Caption: Workflow for In Vitro Radioligand Binding Assay.

In Vitro Protocol 2: Differentiating Agonist vs. Antagonist Activity

A predictive assay using the allosteric modulator phenytoin can help differentiate functional activity.[7][8] Phenytoin has been shown to increase the binding affinity of σ₁R agonists but not antagonists.[7]

Objective: To predict the functional activity of this compound.

Methodology:

-

Perform the σ₁ receptor binding assay as described above in two parallel sets.

-

In the first set, determine the Kᵢ of the test compound under standard conditions.

-

In the second set, perform the entire competition experiment in the presence of a fixed concentration of phenytoin (e.g., 100 µM).

-

Interpretation:

-

Agonist Profile: A significant decrease in the Kᵢ value (i.e., an increase in affinity) in the presence of phenytoin suggests agonist activity.

-

Antagonist Profile: No significant change in the Kᵢ value suggests antagonist activity.

-

Caption: Logic for Differentiating σ₁R Agonist vs. Antagonist Activity.

In Vivo Evaluation

Following in vitro characterization, in vivo studies in relevant animal models are essential to determine therapeutic potential.

-

Pharmacokinetic Studies: Assess the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. A key goal is to confirm that the compound can cross the blood-brain barrier.

-

Target Engagement: Can be confirmed using PET imaging with a radiolabeled version of the compound (e.g., using ¹⁸F) or through ex vivo biodistribution studies.[10][14]

-

Efficacy Models:

-

Neurodegenerative Disease: In models like the senescence-accelerated prone mouse (SAMP8), a model relevant to Alzheimer's disease, σ₁R ligands can be tested for their ability to improve cognitive function.[14][15]

-

Pain: The compound's effect on pain behaviors can be evaluated in models like the formalin test or chronic constriction injury (CCI) model.[8]

-

Epilepsy: Anti-seizure activity can be assessed in models like the pentylenetetrazole (PTZ)-induced seizure model in zebrafish or rodents.[16]

-

Part 5: Potential Therapeutic Applications

Assuming this compound is a potent and selective σ₁R ligand with good CNS penetration, it could be a valuable tool for both research and therapeutic development in several areas:

-

Neuroprotection: As a σ₁R ligand, it may protect against neuronal damage in conditions like Alzheimer's disease, Parkinson's disease, and ALS.[7][8]

-

Neuropathic Pain: σ₁R antagonists are known to be effective in animal models of neuropathic pain.[8]

-

Psychiatric Disorders: Modulation of the σ₁ receptor has been implicated in the treatment of depression and anxiety.[17]

-

PET Imaging Agent: An ¹⁸F-labeled version of the molecule could serve as a valuable PET radiotracer to image σ₁R density in the human brain, aiding in the diagnosis of CNS disorders and monitoring disease progression.[18][19]

Conclusion

This compound stands as a compound with significant scientific merit, built upon a privileged scaffold and incorporating a strategic chemical modification. Its presumed high affinity for the sigma-1 receptor places it at the center of research into many challenging CNS disorders. The methodologies outlined in this guide provide a clear, validated framework for researchers and drug developers to fully characterize its biological activity, from fundamental receptor binding to in vivo efficacy. A thorough investigation of this molecule and its analogs will undoubtedly contribute valuable insights to the field of neuropharmacology and may pave the way for novel diagnostic and therapeutic strategies.

References

-

Shiue, G. G., et al. (2002). N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide: a potential ligand for PET imaging of sigma receptors. Nuclear Medicine and Biology. [Link]

-

Abate, C., et al. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology. [Link]

-

Pati, M. L., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Molecules. [Link]

-

Al-Ghananeem, A. M., et al. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. Molecular Diagnosis & Therapy. [Link]

-

El-Sayed, N. S., et al. (2020). In vitro and in vivo sigma 1 receptor imaging studies in different disease states. RSC Medicinal Chemistry. [Link]

-

Washington University Office of Technology Management. Sigma-1 targeted PET tracers. Technology Description. [Link]

-

Brimson, J. M., et al. (2024). Identifying and Testing Novel Sigma-1 Receptor Ligands for Neurodegenerative Diseases. ResearchGate. [Link]

-

ResearchGate. Sigma Receptor Binding Assays | Request PDF. ResearchGate. [Link]

-

Cessac, J. W., et al. (2010). Design, Synthesis, and Structure-Affinity Relationships of Regioisomeric N-benzyl Alkyl Ether Piperazine Derivatives as sigma-1 Receptor Ligands. Journal of Medicinal Chemistry. [Link]

-

Dal Bello, F., et al. (2022). A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. International Journal of Molecular Sciences. [Link]

-

National Center for Biotechnology Information. (2006). N-4'-[18F]Fluorobenzylpiperidin-4yl-(2-fluorophenyl)acetamide. PubChem. [Link]

-

Wieckowska, A., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. [Link]

- Google Patents. (2001). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.

-

Wang, Y., et al. (2017). Supporting Information 1-(4-[ F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine: A Novel Suitable Radioligand with Low. Journal of Medicinal Chemistry. [Link]

-

Pineda-Farias, J. B., et al. (2024). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules. [Link]

-

ChemSynthesis. 4-(2-fluorobenzyl)piperidine. ChemSynthesis. [Link]

-

Su, T. P., et al. (2010). Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. Journal of Psychopharmacology. [Link]

-

Abate, C., et al. (2018). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic Activity. ACS Chemical Neuroscience. [Link]

-

Jo, J., et al. (2021). Neurochemical Effects of 4-(2Chloro-4-Fluorobenzyl)-3-(2-Thienyl)-1,2,4-Oxadiazol-5(4H)-One in the Pentylenetetrazole (PTZ)-Induced Epileptic Seizure Zebrafish Model. Biomolecules & Therapeutics. [Link]

-

Sroor, F. M. (2021). Biological Active Fluorobenzoates of Piperidine Range. ResearchGate. [Link]

-

Wang, Y., et al. (2017). 1-(4-[18F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine: A Novel Suitable Radioligand with Low Lipophilicity for Imaging σ1 Receptors in the Brain. Journal of Medicinal Chemistry. [Link]

-

Weigl, M., & Wünsch, B. (2007). Synthesis of bridged piperazines with sigma receptor affinity. European Journal of Medicinal Chemistry. [Link]

-

Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

-

León-Reyes, M. D., et al. (2019). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine. [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, 97% | Fisher Scientific [fishersci.ca]

- 4. benchchem.com [benchchem.com]

- 5. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. In vitro and in vivo sigma 1 receptor imaging studies in different disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. N-4'-[18F]Fluorobenzylpiperidin-4yl-(2-fluorophenyl)acetamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide: a potential ligand for PET imaging of sigma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ricerca.uniba.it [ricerca.uniba.it]

- 14. 1-(4-[18F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine: A Novel Suitable Radioligand with Low Lipophilicity for Imaging σ1 Receptors in the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Neurochemical Effects of 4-(2Chloro-4-Fluorobenzyl)-3-(2-Thienyl)-1,2,4-Oxadiazol-5(4H)-One in the Pentylenetetrazole (PTZ)-Induced Epileptic Seizure Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 18. Sigma-1 targeted PET tracers | Washington University Office of Technology Management [tech.wustl.edu]

- 19. mdpi.com [mdpi.com]

mechanism of action of 4-(2-Fluorobenzyl)piperidine hydrochloride

An In-depth Technical Guide to the Mechanism of Action of 4-(2-Fluorobenzyl)piperidine hydrochloride

Abstract

This compound is a synthetic compound featuring a piperidine core, a structural motif prevalent in a multitude of centrally active pharmaceuticals.[1] While this specific molecule is not extensively characterized in publicly available literature, its structural similarity to known psychoactive agents suggests a high probability of interaction with key neurotransmitter systems. This guide outlines a comprehensive strategy for the elucidation of its mechanism of action, grounded in established pharmacological principles and experimental workflows. We will explore its potential as a ligand for sigma receptors and as a modulator of monoamine oxidase activity, providing a detailed roadmap for its scientific investigation. The narrative that follows is designed to be a self-validating system of inquiry, where each proposed experimental step logically informs the next, ensuring a rigorous and efficient characterization of this compound's pharmacological profile.

Introduction and Structural Rationale

The piperidine heterocycle is a cornerstone of medicinal chemistry, valued for its favorable pharmacokinetic properties and its ability to serve as a scaffold for targeting a wide array of biological receptors and enzymes.[1] The compound this compound incorporates this privileged structure. The addition of a benzyl group at the 4-position is a common feature in compounds targeting the central nervous system. For instance, the unsubstituted 4-benzylpiperidine is known to act as a monoamine releasing agent, with a preference for norepinephrine and dopamine over serotonin, and also functions as a weak monoamine oxidase inhibitor (MAOI).[2]

The presence of a fluorine atom on the benzyl ring is of particular interest. Fluorination is a common strategy in drug design to modulate metabolic stability, lipophilicity, and binding affinity. The specific placement at the 2-position (ortho) can induce conformational restrictions and alter electronic properties compared to the more frequently studied 4-position (para) analogs, potentially leading to a unique pharmacological profile.[3] This guide, therefore, posits that this compound's mechanism of action is likely centered on one or more of the following targets:

-

Sigma (σ) Receptors (σ₁ and σ₂)

-

Monoamine Oxidase (MAO) Enzymes (MAO-A and MAO-B)

Hypothesized Biological Targets and Rationale

Sigma Receptors

Sigma receptors are unique, membrane-bound proteins expressed in the central nervous system and peripheral tissues.[4] They are implicated in a variety of neurological functions and are considered important targets for therapeutic intervention in psychiatric and neurodegenerative disorders.[4][5] Many piperidine-containing compounds exhibit high affinity for sigma receptors.[5][6][7]

-

σ₁ Receptors: These receptors are involved in the modulation of intracellular calcium signaling and are linked to motor control and cognitive functions.[4][5]

-

σ₂ Receptors: These receptors are often found at higher densities in proliferating tumor cells and are associated with potassium channels and calcium release.[4]

Given that N-benzylpiperidine derivatives are known to bind with high affinity to sigma receptors, it is a primary hypothesis that this compound will exhibit significant affinity for one or both of these receptor subtypes.[6]

Monoamine Oxidase

Monoamine oxidases are enzymes responsible for the degradation of monoamine neurotransmitters like dopamine, norepinephrine, and serotonin. Inhibition of MAO-A is a therapeutic strategy for depression, while MAO-B inhibitors are used in the management of Parkinson's disease.[8][9][10] The parent compound, 4-benzylpiperidine, is a weak inhibitor of both MAO-A and MAO-B.[2] It is plausible that the 2-fluoro substitution could enhance this inhibitory activity, making MAO a key potential target.

Experimental Workflow for Mechanism of Action Elucidation

The following sections detail a logical progression of experiments designed to identify the primary molecular target(s) of this compound and characterize its functional activity.

Phase 1: Target Identification via Binding and Enzyme Inhibition Assays

The initial phase focuses on determining if the compound physically interacts with its hypothesized targets.

Caption: Workflow for primary screening of this compound.

This protocol aims to determine the binding affinity (Kᵢ) of the test compound for σ₁ and σ₂ receptors.

-

Tissue Preparation:

-

Assay Conditions (σ₁):

-

Radioligand: -pentazocine (a selective σ₁ agonist).

-

Incubation: Incubate membrane homogenates with various concentrations of this compound and a fixed concentration of -pentazocine.

-

Non-specific Binding: Determine in the presence of a high concentration of Haloperidol.

-

-

Assay Conditions (σ₂):

-

Radioligand: [³H]-DTG (a non-selective sigma ligand).

-

Blocking σ₁ sites: Include a saturating concentration of (+)-pentazocine to ensure [³H]-DTG only binds to σ₂ sites.

-

Incubation: Incubate membrane homogenates with various concentrations of the test compound and [³H]-DTG.

-

Non-specific Binding: Determine in the presence of a high concentration of Haloperidol.

-

-

Detection: Separate bound from free radioligand via rapid filtration. Quantify radioactivity using liquid scintillation counting.

-

Data Analysis: Calculate the inhibition constant (Kᵢ) from the IC₅₀ value (concentration of compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation.

This protocol measures the compound's ability to inhibit the enzymatic activity of MAO-A and MAO-B.

-

Enzyme Source: Use recombinant human MAO-A and MAO-B enzymes.

-

Substrate:

-

MAO-A: Use a specific substrate such as kynuramine.

-

MAO-B: Use a specific substrate such as benzylamine.

-

-

Assay Procedure:

-

Pre-incubate the MAO enzyme with various concentrations of this compound.

-

Initiate the reaction by adding the substrate.

-

The reaction produces hydrogen peroxide (H₂O₂), which can be detected using a fluorescent probe (e.g., Amplex Red) in the presence of horseradish peroxidase.

-

-

Detection: Measure the fluorescence signal over time using a plate reader.

-

Data Analysis: Calculate the IC₅₀ value, the concentration of the compound that inhibits 50% of the enzyme's activity.

Phase 2: Functional Characterization and Downstream Signaling

If Phase 1 reveals high affinity or potent inhibition (e.g., Kᵢ or IC₅₀ < 100 nM) for a specific target, the next step is to determine the compound's functional effect.

Assuming the compound is identified as a σ₁ receptor agonist, it would likely modulate intracellular calcium levels by interacting with the IP₃ receptor at the endoplasmic reticulum.

Caption: Hypothesized signaling pathway for a σ₁ receptor agonist.

This protocol determines whether the compound acts as an agonist or antagonist at the σ₁ receptor.

-

Cell Line: Use a cell line endogenously expressing σ₁ receptors (e.g., SH-SY5Y neuroblastoma cells).

-

Calcium Indicator: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Agonist Mode:

-

Add various concentrations of this compound to the cells.

-

Measure changes in intracellular fluorescence, which correspond to changes in cytosolic calcium concentration. An increase indicates agonist activity.

-

-

Antagonist Mode:

-

Pre-incubate cells with various concentrations of the test compound.

-

Stimulate the cells with a known σ₁ receptor agonist (e.g., (+)-pentazocine).

-

A dose-dependent reduction in the agonist-induced calcium signal indicates antagonist activity.

-

-

Data Analysis: Calculate the EC₅₀ (for agonists) or IC₅₀ (for antagonists) from the dose-response curves.

Data Summary and Interpretation

All quantitative data should be compiled for clear interpretation and comparison.

| Parameter | σ₁ Receptor | σ₂ Receptor | MAO-A | MAO-B |

| Binding Affinity (Kᵢ, nM) | Experimental Value | Experimental Value | N/A | N/A |

| Enzyme Inhibition (IC₅₀, nM) | N/A | N/A | Experimental Value | Experimental Value |

| Functional Potency (EC₅₀, nM) | Experimental Value | To be determined | N/A | N/A |

| Functional Activity | Agonist/Antagonist | To be determined | Inhibitor | Inhibitor |

Table 1: Template for summarizing the pharmacological profile of this compound.

A high binding affinity (low nanomolar Kᵢ) coupled with functional potency (low nanomolar EC₅₀ or IC₅₀) would confirm the primary mechanism of action. Selectivity is also crucial; for example, a significantly lower Kᵢ for σ₁ versus σ₂ receptors would indicate a selective σ₁ ligand.

Conclusion

This technical guide provides a rigorous, hypothesis-driven framework for the complete elucidation of the . By systematically evaluating its affinity and functional activity at high-probability targets—sigma receptors and monoamine oxidases—researchers can build a comprehensive pharmacological profile of this novel compound. The proposed workflows, from initial binding studies to functional signaling assays, represent a field-proven path to understanding how this molecule exerts its effects at a molecular level, paving the way for its potential development as a therapeutic agent or a valuable research tool.

References

-

N-4'-[18F]Fluorobenzylpiperidin-4yl-(2-fluorophenyl)acetamide. (2006). In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US). Available from: [Link]

-

Shiue, G. G., et al. (2002). N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide: a potential ligand for PET imaging of sigma receptors. Nuclear Medicine and Biology, 29(4), 435-442. Available from: [Link]

-

Guitart, X., et al. (2004). Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. Psychopharmacology, 174(3), 301-319. Available from: [Link]

-

U-32,802A. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]

-

Jayan, J., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega, 8(41), 37681-37710. Available from: [Link]

-

4-Benzylpiperidine. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]

-

Cignarella, G., et al. (2002). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic Activity. Journal of Medicinal Chemistry, 45(13), 2686-2696. Available from: [Link]

-

Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. Available from: [Link]

-

Yilmaz, A., et al. (2024). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Molecules, 29(13), 3097. Available from: [Link]

-

Yilmaz, A., et al. (2024). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. PubMed. Retrieved January 6, 2026, from [Link]

-

Oh, S., et al. (2008). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]-4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. Zeitschrift für Naturforschung B, 63(11), 1300-1304. Available from: [Link]

-

Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. (2021). Molecules, 26(7), 1956. Available from: [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]

- 3. CAS 193357-52-7: 4-(4-FLUOROBENZYL)PIPERIDINE HYDROCHLORIDE [cymitquimica.com]

- 4. N-4'-[18F]Fluorobenzylpiperidin-4yl-(2-fluorophenyl)acetamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide: a potential ligand for PET imaging of sigma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ricerca.uniba.it [ricerca.uniba.it]

- 8. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 4-(2-Fluorobenzyl)piperidine Hydrochloride in Common Laboratory Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 4-(2-Fluorobenzyl)piperidine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing its solubility. Where specific experimental data is not publicly available, we provide robust theoretical predictions and detailed, field-proven protocols for its empirical determination.

Introduction: The Significance of Solubility

This compound is a substituted piperidine derivative, a structural motif prevalent in a vast number of bioactive natural products and marketed pharmaceuticals.[1][2] As a hydrochloride salt, it is designed for improved stability and, typically, enhanced aqueous solubility, which are critical parameters influencing a compound's bioavailability and therapeutic efficacy.[3][4][5] Understanding the solubility of this compound across a spectrum of laboratory solvents is paramount for a variety of applications, including:

-

Preformulation and Formulation Development: Selecting appropriate solvent systems for dosage form design.

-

In Vitro Biological Assays: Ensuring compound dissolution in aqueous buffers for accurate activity and toxicity assessments.

-

Synthetic Chemistry: Choosing suitable solvents for reactions and purification processes.

-

Analytical Method Development: Preparing stock solutions and standards for techniques like HPLC and LC-MS.

This guide will first explore the key physicochemical properties of this compound that dictate its solubility, followed by a predicted solubility profile. The core of this document then provides detailed, actionable protocols for the experimental determination of both thermodynamic and kinetic solubility.

Physicochemical Properties and Predicted Solubility Profile

While extensive experimental data for this specific molecule is not widely published, we can infer its likely behavior by examining its structural components and data from closely related analogues.

Chemical Structure and Identifiers:

-

Chemical Name: this compound

-

CAS Number: 193357-21-0[6]

-

Molecular Formula: C₁₂H₁₇ClFN[6]

-

Molecular Weight: 229.72 g/mol [6]

Caption: Structure of this compound.

Key Structural Features Influencing Solubility

-

Piperidine Ring: The saturated heterocyclic amine is a polar functional group. The nitrogen atom can act as a hydrogen bond acceptor, and in its protonated (hydrochloride) form, the N-H group is a strong hydrogen bond donor. Piperidine itself is miscible with water and soluble in many organic solvents.[4]

-

Fluorobenzyl Group: This aromatic, non-polar moiety significantly contributes to the molecule's lipophilicity. The fluorine atom is highly electronegative and can subtly influence properties like pKa and membrane permeability, but the overall benzyl group reduces aqueous solubility compared to an unsubstituted piperidine.[3][7]

-

Hydrochloride Salt: The formation of a hydrochloride salt is a common strategy to increase the aqueous solubility of basic compounds.[3] By protonating the basic piperidine nitrogen, an ionic species (piperidinium chloride) is formed, which is generally much more soluble in polar solvents like water and alcohols than its corresponding free base. However, in concentrated chloride solutions (e.g., gastric fluid), the "common ion effect" can sometimes suppress the solubility of hydrochloride salts.[8][9]

Inferred Physicochemical Properties

-

Melting Point: The analogous compound, 4-(4-Fluorobenzyl)piperidine hydrochloride, has a melting point of 158-160 °C.[8] It is reasonable to assume a similar melting point for the 2-fluoro isomer. A relatively high melting point suggests strong crystal lattice energy, which must be overcome by the solvent for dissolution to occur.

-

logP (Octanol-Water Partition Coefficient): The logP for 4-(4-Fluoro-benzyl)-piperidine hydrochloride is reported as approximately 3.5.[10] This value indicates a significant degree of lipophilicity, suggesting that while the hydrochloride salt enhances water solubility, the compound will also have an affinity for non-polar environments.

-

pKa: The pKa of the conjugate acid of piperidine is around 11.2. The electron-withdrawing effect of the fluorobenzyl group will likely lower this value slightly. This pKa indicates that the compound will be predominantly in its ionized, more water-soluble form in acidic to neutral pH environments.

Predicted Qualitative Solubility Profile

Based on the "like dissolves like" principle and the structural analysis, the following qualitative solubility profile is predicted. This table serves as a hypothesis to be confirmed by empirical testing using the protocols outlined in Section 3.

| Solvent | Classification | Predicted Solubility | Rationale |

| Water | Polar Protic | Moderate to High | The hydrochloride salt form creates an ionic species capable of strong ion-dipole interactions and hydrogen bonding with water. Solubility will be pH-dependent. |

| Methanol | Polar Protic | High | As a polar protic solvent, methanol can effectively solvate the ionic salt and engage in hydrogen bonding. |

| Ethanol | Polar Protic | High | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities suggest good solubility. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a powerful polar aprotic solvent capable of disrupting the crystal lattice and solvating the cation. A related compound shows high solubility in DMSO.[11] |

| Dichloromethane (DCM) | Non-polar | Low to Moderate | The significant lipophilic character from the fluorobenzyl group may allow for some solubility, but the ionic nature of the salt will limit it. |

| Acetone | Polar Aprotic | Moderate | Acetone's polarity should allow for moderate dissolution, but it is a weaker solvent for salts than DMSO or protic solvents. |

| Hexane / Heptane | Non-polar | Very Low | The high polarity and ionic nature of the hydrochloride salt are incompatible with non-polar aliphatic solvents.[4] |

| Toluene | Non-polar (Aromatic) | Low | While the aromatic ring of toluene can interact with the fluorobenzyl group, it is not polar enough to effectively solvate the ionic salt. |

Experimental Protocols for Solubility Determination

The following section provides detailed, step-by-step methodologies for determining the solubility of this compound.

Thermodynamic (Equilibrium) Solubility via Shake-Flask Method

This method is the gold standard for determining the equilibrium solubility, representing the true saturation point of the compound in a solvent at a specific temperature.[12]

Caption: Workflow for the Shake-Flask Equilibrium Solubility Assay.

Methodology:

-

Preparation: Add an excess amount of this compound to a glass vial containing a known volume (e.g., 1 mL) of the test solvent. The presence of undissolved solid is essential.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a period sufficient to reach equilibrium, typically 24 to 48 hours.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle. For fine suspensions, centrifugation (e.g., 10,000 x g for 15 minutes) is recommended.

-

Sampling: Carefully withdraw a known volume of the clear supernatant, taking care not to disturb the solid pellet.

-

Filtration: Immediately filter the aliquot through a chemically compatible syringe filter (e.g., PTFE or PVDF, 0.22 µm pore size) to remove any microscopic undissolved particles. This step is critical to avoid overestimation of solubility.

-

Quantification: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for the analytical method). Quantify the concentration of the compound in the diluted sample using a pre-validated analytical method, such as HPLC-UV, against a standard curve of known concentrations.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the equilibrium solubility, typically expressed in mg/mL or µg/mL.

Kinetic Solubility via High-Throughput Assay

Kinetic solubility is a measure of how much of a compound, added from a concentrated stock solution (typically in DMSO), will remain in solution in an aqueous buffer. It is a non-equilibrium measurement that is highly relevant for predicting precipitation in biological assays.

Caption: Workflow for Kinetic Solubility Determination.

Methodology:

-

Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Assay Plate Preparation: In a 96-well microplate, add the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

-

Compound Addition: Add a small volume of the DMSO stock solution to the buffer (e.g., 2 µL of 10 mM stock into 198 µL of buffer to get a final concentration of 100 µM). The final DMSO concentration should be kept low (1-2%) to minimize its co-solvent effects.

-

Incubation: Mix the plate and incubate at room temperature for 1-2 hours. During this time, compounds with low kinetic solubility will precipitate out of solution.

-

Detection and Quantification: The amount of compound remaining in solution can be measured by several methods:

-

Nephelometry: A direct measurement of turbidity (light scattering) caused by precipitated particles. The plate is read directly in a nephelometer.[7]

-

UV-Vis Spectroscopy: The assay plate is a filter plate. After incubation, the solution is filtered into a new UV-transparent plate via centrifugation or vacuum. The concentration in the filtrate is then determined by measuring UV absorbance and comparing it to a calibration curve.[13]

-

HPLC-UV: An aliquot from the filtered plate is injected into an HPLC system for quantification. This is the most accurate method as it separates the parent compound from any impurities or degradants.

-

Conclusion

While specific, publicly available solubility data for this compound is scarce, a thorough analysis of its molecular structure and the properties of related compounds allows for a robust, qualitative prediction of its solubility profile. As a hydrochloride salt of a lipophilic piperidine derivative, it is expected to exhibit good solubility in polar protic solvents and polar aprotic solvents like DMSO, with limited solubility in non-polar media.

For drug development professionals and researchers, the true utility lies in empirical data. The detailed shake-flask and kinetic solubility protocols provided in this guide offer standardized, reliable methods for generating the precise data required for informed decision-making in formulation, screening, and synthesis. Adherence to these self-validating experimental systems will ensure the generation of high-quality, reproducible solubility data, a cornerstone of successful pharmaceutical development.

References

- Relais Nautic. (2025, January 12). What Is Hydrochloride Utilized for in Tablets?

-

Wikipedia. Piperidine. [Link]

-

Ataman Kimya. PIPERIDINE. [Link]

-

Serajuddin, A. T., & Jarowski, C. I. (1985). Precaution on use of hydrochloride salts in pharmaceutical formulation. PubMed. [Link]

-

Srikanth, A. solubility experimental methods.pptx. SlideShare. [Link]

-

Solubility of Things. Piperidine. [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

Prajapati, S. T., et al. (2013). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

-

Babu, R. J., & Singh, M. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Alsenz, J., & Kansy, M. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

-

Jadhav, D. S. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. [Link]

-

IJNRD. (2023, April). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

-

ResearchGate. (n.d.). Modulation of Pharmacologically Relevant Properties of Piperidine Derivatives by Functional Groups in an Equatorial or Axial β‐Position to the Amino Group. [Link]

-

Jones, S., & Saleh, M. (2015). Pharmaceutical salts: a formulation trick or a clinical conundrum?. Cardiovascular Therapeutics. [Link]

-

ChemSynthesis. 4-(2-fluorobenzyl)piperidine. [Link]

-

Chemsrc. CAS#:92822-03-2 | 4-(4-Fluoro-benzyl)-piperidine hydrochloride. [Link]

-

MDPI. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

-

Pöschl, A. (2014). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. d-nb.info [d-nb.info]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. This compound, 97% 1 g | Request for Quote [thermofisher.com]

- 6. This compound, 97% | Fisher Scientific [fishersci.ca]

- 7. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-(4-Fluorobenzyl)piperidine hydrochloride | 92822-03-2 [sigmaaldrich.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. CAS#:92822-03-2 | 4-(4-Fluoro-benzyl)-piperidine hydrochloride | Chemsrc [chemsrc.com]

- 11. 4-(2-fluorophenoxy)piperidine(HCl)_TargetMol [targetmol.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. 193357-52-7 CAS MSDS (4-(4-FLUOROBENZYL)PIPERIDINE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

The Piperidine Scaffold: A Cornerstone of Modern Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring, a simple six-membered nitrogenous heterocycle, stands as a titan in the landscape of medicinal chemistry. Its remarkable prevalence in a vast number of natural products and FDA-approved pharmaceuticals underscores its status as a "privileged scaffold." This guide provides a comprehensive technical overview of the therapeutic applications of piperidine derivatives, delving into their synthesis, mechanisms of action across various disease states, and the critical experimental protocols for their evaluation. We will explore the causal relationships behind experimental design and provide insights grounded in established scientific principles to empower researchers in their quest for novel therapeutics.

The Piperidine Motif: A Privileged Scaffold in Drug Discovery

The ubiquity of the piperidine core in successful drug molecules is no coincidence. Its saturated, conformationally flexible chair-like structure allows for the precise spatial orientation of substituents, facilitating high-affinity interactions with a multitude of biological targets.[1] The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, and provides a key anchoring point for target engagement. Furthermore, the piperidine ring's physicochemical properties can be readily modulated through substitution to optimize crucial drug-like characteristics such as solubility, lipophilicity, and metabolic stability, thereby enhancing pharmacokinetic profiles.[2]

The synthesis of piperidine derivatives has evolved significantly, with a variety of methods available to medicinal chemists. These range from classical approaches like the reduction of pyridine precursors to more sophisticated intramolecular cyclization and multicomponent reactions that allow for the rapid generation of molecular diversity.

Therapeutic Frontiers of Piperidine Derivatives

The versatility of the piperidine scaffold has led to its successful application in a wide array of therapeutic areas. Here, we explore its impact on three major domains: oncology, neurodegenerative diseases, and infectious diseases.

Oncology: Targeting Aberrant Signaling in Cancer

Piperidine derivatives have emerged as a powerful class of anticancer agents, with several compounds demonstrating potent activity against a range of human cancer cell lines.[3] Their mechanisms of action are diverse, often involving the modulation of critical signaling pathways that are dysregulated in cancer.

2.1.1. Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

A prominent target for many anticancer piperidine derivatives is the PI3K/Akt signaling cascade, a crucial pathway that governs cell growth, proliferation, survival, and apoptosis.[3] In many cancers, this pathway is constitutively active, promoting uncontrolled cell division and resistance to therapy. Certain piperidine-containing molecules have been shown to inhibit the phosphorylation and subsequent activation of Akt, a key kinase in this pathway, thereby inducing apoptosis in cancer cells.

Diagram: PI3K/Akt Signaling Pathway and Inhibition by Piperidine Derivatives

Caption: Inhibition of the PI3K/Akt pathway by piperidine derivatives.

2.1.2. Targeting Other Key Signaling Pathways in Cancer

Beyond the PI3K/Akt pathway, piperidine derivatives have been shown to modulate other critical signaling cascades in cancer:

-

NF-κB Signaling: The nuclear factor-kappaB (NF-κB) pathway is a key mediator of inflammation and cell survival, and its aberrant activation is common in many cancers.[4] Certain piperidine analogs of curcumin, such as EF24 and EF31, have demonstrated potent inhibition of the NF-κB pathway by directly targeting IκB kinase (IKK), leading to anti-inflammatory and anticancer effects.[5][6]

-

STAT3 Signaling: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many tumors, promoting cell proliferation and survival. Piperidine-containing compounds have been investigated as small molecule inhibitors of the STAT3 signaling pathway.[7]

2.1.3. Quantitative Analysis of Anticancer Activity

The in vitro cytotoxic activity of various piperidine derivatives has been extensively evaluated against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values serve as key indicators of a compound's potency.

| Derivative Class | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) |

| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 |

| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | |

| Compound 17a | PC3 | Prostate | 0.81 |

| MGC803 | Gastric | 1.09 | |

| MCF-7 | Breast | 1.30 | |

| Functionalized Piperidines | 786-0 | Renal | 0.4 - 25 |

| PC-3 | Prostate | 6.3 - 25 | |

| Imidazo[1,2-a]pyrimidines | MCF-7 | Breast | 39.0 - 43.4 |

| MDA-MB-231 | Breast | 35.1 - 35.9 |

Data compiled from multiple sources.[3][8][9]

Neurodegenerative Diseases: A Beacon of Hope

The ability of piperidine derivatives to cross the blood-brain barrier makes them particularly attractive candidates for treating central nervous system (CNS) disorders. They have shown significant promise in addressing the complex pathologies of neurodegenerative diseases like Alzheimer's and Parkinson's.

2.2.1. Alzheimer's Disease: A Multi-pronged Approach

Piperidine-based compounds are at the forefront of Alzheimer's disease (AD) research, targeting multiple facets of the disease's pathology.

-